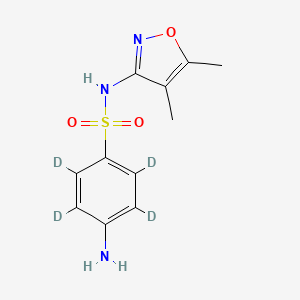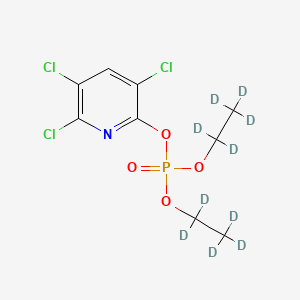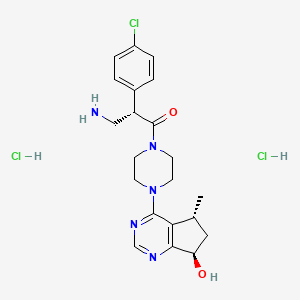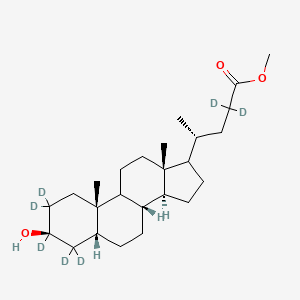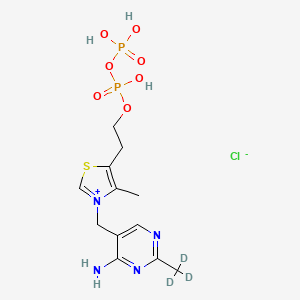
Thiamine-d3 Pyrophosphate Chloride (d3-Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiamine pyrophosphate-d3 is a deuterium-labeled derivative of thiamine pyrophosphate, which is a coenzyme form of vitamin B1. Thiamine pyrophosphate plays a crucial role in the metabolism of carbohydrates and amino acids by acting as a coenzyme for several enzyme complexes, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase . The deuterium labeling in thiamine pyrophosphate-d3 is used for tracing and studying metabolic pathways in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiamine pyrophosphate-d3 can be synthesized by the phosphorylation of thiamine-d3 using thiamine diphosphokinase. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor in the presence of magnesium ions, which act as a cofactor .
Industrial Production Methods: Industrial production of thiamine pyrophosphate-d3 follows similar synthetic routes but on a larger scale. The process involves the fermentation of thiamine-d3 followed by its phosphorylation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Thiamine pyrophosphate-d3 undergoes several types of chemical reactions, including:
Oxidation: Thiamine pyrophosphate-d3 can be oxidized to form thiamine disulfide.
Reduction: It can be reduced back to thiamine from thiamine disulfide.
Substitution: Thiamine pyrophosphate-d3 can participate in nucleophilic substitution reactions due to the presence of the pyrophosphate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products:
Oxidation: Thiamine disulfide.
Reduction: Thiamine.
Substitution: Various substituted thiamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Thiamine pyrophosphate-d3 is widely used in scientific research due to its role as a coenzyme in several biochemical reactions. Its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways involving thiamine pyrophosphate.
Biology: Helps in studying the role of thiamine pyrophosphate in cellular metabolism and enzyme function.
Medicine: Used in research related to metabolic disorders and diseases caused by thiamine deficiency.
Industry: Employed in the production of fortified foods and supplements to ensure adequate thiamine intake
Mécanisme D'action
Thiamine pyrophosphate-d3 exerts its effects by acting as a coenzyme for several enzyme complexes. The mechanism involves the formation of a carbanion intermediate at the thiazole ring, which then participates in the decarboxylation of alpha-keto acids. This process is crucial for the conversion of pyruvate to acetyl-CoA and alpha-ketoglutarate to succinyl-CoA in the Krebs cycle . The molecular targets include pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase .
Comparaison Avec Des Composés Similaires
Thiamine pyrophosphate: The non-deuterated form of thiamine pyrophosphate.
Thiamine monophosphate: A precursor in the biosynthesis of thiamine pyrophosphate.
Thiamine disulfide: An oxidized form of thiamine.
Uniqueness: Thiamine pyrophosphate-d3 is unique due to its deuterium labeling, which allows for precise tracing and analysis in metabolic studies. This labeling provides a distinct advantage in research applications where tracking the metabolic fate of thiamine pyrophosphate is essential .
Propriétés
Formule moléculaire |
C12H19ClN4O7P2S |
|---|---|
Poids moléculaire |
463.79 g/mol |
Nom IUPAC |
2-[3-[[4-amino-2-(trideuteriomethyl)pyrimidin-5-yl]methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride |
InChI |
InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H/i2D3; |
Clé InChI |
YXVCLPJQTZXJLH-MUTAZJQDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] |
SMILES canonique |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)

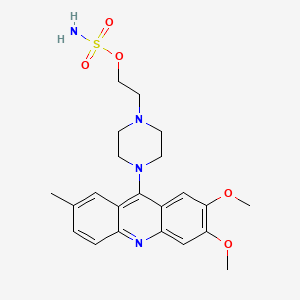
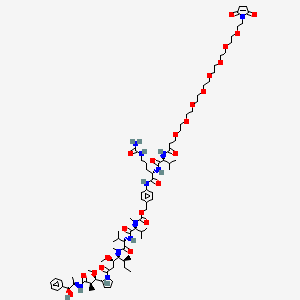
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)

![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
